4-Difluoromethyl-2,5-dimethylanisole
Description
4-Difluoromethyl-2,5-dimethylanisole (hypothetical structure) is a substituted anisole derivative featuring a difluoromethyl (-CF₂H) group at the 4-position, methyl (-CH₃) groups at the 2- and 5-positions, and a methoxy (-OCH₃) group at the 1-position. While direct data on this compound is absent in the provided evidence, its properties and reactivity can be inferred from structurally related analogs, such as bromo-, chloro-, and alkyl-substituted dimethylanisoles.
Properties
IUPAC Name |
1-(difluoromethyl)-4-methoxy-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMHOCFYRYBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethyl-2,5-dimethylanisole typically involves the introduction of the difluoromethyl group to a pre-existing anisole derivative. One common method is the difluoromethylation of 2,5-dimethylanisole using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions to ensure high yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of 4-Difluoromethyl-2,5-dimethylanisole may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Difluoromethyl-2,5-dimethylanisole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the difluoromethyl group.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-difluoromethyl-2,5-dimethylphenol.
Reduction: Formation of 4-methyl-2,5-dimethylanisole.
Substitution: Formation of halogenated derivatives such as 4-difluoromethyl-2,5-dimethyl-3-bromoanisole.
Scientific Research Applications
4-Difluoromethyl-2,5-dimethylanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug design and development, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Difluoromethyl-2,5-dimethylanisole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Substituent Effects
Substituents significantly influence electronic and steric properties. Below is a comparative analysis of key analogs:
*Hypothetical data inferred from analogs.
Reaction Mechanisms
Evidence from nitrodeiodination studies on 2,4,6-triiodo-3,5-dimethylanisole () reveals that substituents dictate reaction pathways. For example:
- Methoxy and methyl groups in 3,5-dimethylanisole derivatives stabilize para-quinonoid transition states during nitrodeiodination, favoring "true" nitrodeiodination over nitrosodeiodination .
Physical Properties
- Boiling/Melting Points : Bromo analogs (e.g., 4-Bromo-2,5-dimethylanisole) exhibit higher molecular weights (~215 g/mol) compared to hypothetical difluoromethyl analogs (~186 g/mol), suggesting lower melting points for the latter due to reduced van der Waals forces.
- Solubility : The polar CF₂H group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to bromo or chloro analogs, which are more lipophilic.
Commercial and Research Relevance
- Availability : Bromo- and chloro-substituted dimethylanisoles (e.g., 4-Bromo-2,5-dimethylanisole) are commercially available from suppliers like ChemExper and Biopharmacule , whereas difluoromethyl analogs remain speculative and would likely require custom synthesis.
- Applications: Bromo derivatives serve as intermediates in agrochemicals and pharmaceuticals.
Biological Activity
4-Difluoromethyl-2,5-dimethylanisole is an organic compound characterized by the molecular formula . It features a difluoromethyl group attached to a methoxybenzene ring at the para position, with additional methyl groups at the 2 and 5 positions. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.
The biological activity of 4-Difluoromethyl-2,5-dimethylanisole is primarily attributed to its interaction with various molecular targets. The difluoromethyl group enhances the compound's lipophilicity, allowing it to effectively penetrate lipid membranes and interact with hydrophobic sites on proteins and enzymes. This interaction can modulate biological pathways, potentially leading to therapeutic effects such as antimicrobial and anticancer activities .
Research Findings
- Antimicrobial Properties : Studies have indicated that derivatives of 4-Difluoromethyl-2,5-dimethylanisole exhibit significant antimicrobial activity against various bacterial strains. The compound's ability to disrupt cellular membranes is a proposed mechanism for its effectiveness.
- Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, although further studies are necessary to elucidate the specific pathways involved.
- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties reveal that compounds with difluoromethyl substitutions often demonstrate improved metabolic stability compared to their non-fluorinated counterparts. This characteristic is crucial for drug development as it can enhance bioavailability and therapeutic efficacy .
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of 4-Difluoromethyl-2,5-dimethylanisole against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as a lead compound in antibiotic development.
- Cancer Cell Line Proliferation Inhibition : In vitro assays using human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of 4-Difluoromethyl-2,5-dimethylanisole resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
Comparative Analysis
The biological activity of 4-Difluoromethyl-2,5-dimethylanisole can be compared with structurally similar compounds. The following table summarizes key differences in their biological profiles:
| Compound | Antimicrobial Activity | Anticancer Activity | Lipophilicity (logP) |
|---|---|---|---|
| 4-Difluoromethyl-2,5-dimethylanisole | Moderate | Significant | 2.4 |
| 4-Difluoromethyl-2,3-dimethylanisole | Low | Moderate | 2.3 |
| 4-Difluoromethyl-3,5-dimethylanisole | High | Low | 2.6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
